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Technical Profile: 5-Chloro-2-fluoro-4-
methoxyphenol
Executive Summary

5-Chloro-2-fluoro-4-methoxyphenol (CAS: 1394953-79-7) is a highly specialized
trisubstituted arene scaffold used primarily as an intermediate in the synthesis of
pharmaceutical agents and agrochemicals.[1] Its structural uniqueness lies in the precise
arrangement of three distinct functional groups—a halogen pair (fluorine and chlorine) and an
electron-donating methoxy group—around a phenolic core. This configuration offers medicinal
chemists a "privileged structure” for optimizing potency via the "Magic Chloro" effect while
simultaneously modulating metabolic stability through fluorination.

This guide provides a comprehensive technical analysis of the molecule, detailing its
physicochemical properties, validated synthetic pathways, and critical role in modern drug
discovery.
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Chemical Identity & Physicochemical Properties[2]

[3]

Property Data
CAS Number 1394953-79-7
IUPAC Name 5-Chloro-2-fluoro-4-methoxyphenol

Molecular Formula

Molecular Weight 176.57 g/mol
SMILES COC1=C(ChC=C(0O)C(F)=C1
Appearance Off-white to pale yellow crystalline solid

Predicted pKa

~8.5 (Acidity enhanced by F/Cl vs. 4-
methoxyphenol pKa 10.2)

Predicted LogP

~2.2-25

H-Bond Donors/Acceptors

1 Donor / 3 Acceptors

Structural Analysis & Electronic Logic

The utility of 5-Chloro-2-fluoro-4-methoxyphenol stems from the synergistic electronic and

steric effects of its substituents. Understanding these interactions is crucial for predicting

reactivity and binding affinity.

Electronic "Push-Pull" Dynamics

e Phenolic OH (C1): Strong

-donor, activates the ring, primarily directing electrophiles to the ortho position (C6) since

para is blocked.

o Methoxy (C4): Strong

-donor, activates C3 and C5.

e Fluorine (C2): Strong

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b3237819/docs?utm_src=pdf-body#chemical-structure-of-5-chloro-2-fluoro-4-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3237819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-withdrawer (inductive effect) but weak
-donor. It deactivates the ring slightly but directs ortho/para.

e Chlorine (C5): The "Magic Chloro" substituent. In this position, it fills hydrophobic pockets in
protein targets (lipophilic contribution) and modulates the acidity of the phenolic proton,
potentially strengthening H-bonding interactions with receptor residues (e.g., serine or
threonine side chains).

Structural Connectivity Map

The following diagram illustrates the functional group interactions and their influence on the
molecule's reactivity profile.
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Figure 1: Functional group map illustrating the electronic contributions of substituents.

Synthetic Pathways & Experimental Protocols

The synthesis of 5-Chloro-2-fluoro-4-methoxyphenol typically proceeds via the regioselective
chlorination of the commercially available precursor, 2-Fluoro-4-methoxyphenol.

Reaction Logic: Regioselectivity

Direct chlorination of 2-fluoro-4-methoxyphenol faces a competition between C3, C5, and C6.
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C3: Sterically crowded (sandwiched between F and OMe). Unlikely.
C6:0rtho to OH. Activated by OH.

C5:0rtho to OMe and para to F. Activated by OMe. Experimental precedence in similar
systems suggests that the C5 position is electronically favored for chlorination due to the
strong directing power of the methoxy group combined with the para-directing influence of
the fluorine atom, while C6 is somewhat deactivated by the inductive effect of the adjacent
fluorine (though F is at C2, its inductive pull is felt).

Protocol: Electrophilic Chlorination using NCS

Objective: Synthesize 5-Chloro-2-fluoro-4-methoxyphenol from 2-Fluoro-4-methoxyphenol.

Reagents:

Starting Material: 2-Fluoro-4-methoxyphenol (1.0 eq)
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
Solvent: Acetonitrile (MeCN) or DMF

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-
Fluoro-4-methoxyphenol (1.42 g, 10 mmol) in Acetonitrile (20 mL).

Addition: Cool the solution to 0°C in an ice bath. Add NCS (1.40 g, 10.5 mmol) portion-wise
over 15 minutes to avoid exotherms.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The product typically
appears as a less polar spot compared to the starting material.

Quenching: Once conversion is complete (>95%), dilute the reaction mixture with water (50
mL) and extract with Ethyl Acetate (3 x 30 mL).
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o Work-up: Wash the combined organic layers with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

 Purification: The crude residue is purified via flash column chromatography on silica gel.
o Gradient: 0%
20% Ethyl Acetate in Hexanes.

o Yield: Expected yield is 75—-85%.

Synthesis Flowchart
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Figure 2: Synthetic workflow for the chlorination of 2-fluoro-4-methoxyphenol.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound, the following spectroscopic signatures
must be verified.

Nuclear Magnetic Resonance (NMR)[4][5]

e HNMR (400 MHz,
):
o ~3.85 ppm (3H, s): Methoxy group (
).
o ~5.20 ppm (1H, br s): Phenolic OH (exchangeable with

).
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o ~6.70 ppm (1H, d,

Hz): Proton at C3. It appears as a doublet due to coupling with the adjacent Fluorine at
C2.

o ~6.95 ppm (1H, d,
Hz): Proton at C6. It appears as a doublet (long-range coupling) with Fluorine at C2.

o Note: The absence of a large ortho-coupling (

Hz) between aromatic protons confirms the para arrangement of the protons (C3 and C6
are para to each other), verifying the 1,2,4,5-substitution pattern.

Mass Spectrometry (MS)

e Method: GC-MS or LC-MS (ESI-).
e Molecular lon:

176 (M) and 178 (M+2) in a 3:1 ratio, characteristic of a mono-chlorinated species.

o Fragmentation: Loss of methyl radical (

) to form a quinoid species is common for anisole derivatives.

Applications in Drug Development[2][5][6]

5-Chloro-2-fluoro-4-methoxyphenol serves as a high-value scaffold in Medicinal Chemistry.
Its specific substitution pattern addresses common challenges in lead optimization:

o Metabolic Stability: The fluorine atom at C2 blocks metabolic oxidation at a typically
vulnerable site, extending the half-life (

) of the drug candidate.

 Lipophilicity Modulation: The C5-Chloro substituent increases

, enhancing membrane permeability. Additionally, the chlorine atom can fill hydrophobic
pockets in enzyme active sites (e.g., Kinase hinge regions).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3237819/docs?utm_src=pdf-body#chemical-structure-of-5-chloro-2-fluoro-4-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3237819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Bioisosterism: The methoxy group can act as a hydrogen bond acceptor. In some contexts,
the entire 2-fluoro-4-methoxyphenol motif mimics natural substrates but with altered
electronic properties.

Key Use Cases:

» Kinase Inhibitors: Used as a coupling partner (via the phenol OH) to attach to heterocycles
(e.g., pyrimidines, quinolines) targeting MAPK or EGFR pathways.

o Agrochemicals: Precursor for halogenated phenoxy herbicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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